molecular formula C10H4BrClF3N B3392155 7-bromo-2-chloro-4-(trifluoromethyl)quinoline CAS No. 847900-74-7

7-bromo-2-chloro-4-(trifluoromethyl)quinoline

Cat. No.: B3392155
CAS No.: 847900-74-7
M. Wt: 310.50 g/mol
InChI Key: YOIHZSGFGHVKGW-UHFFFAOYSA-N
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Description

7-Bromo-2-chloro-4-(trifluoromethyl)quinoline (CAS 847900-74-7) is a high-value, multifunctional quinoline derivative designed for advanced research and development. This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly for constructing sophisticated molecular architectures with potential biological activity. Its core structure integrates a bromo substituent at the 7-position and a chloro substituent at the 2-position, which serve as excellent handles for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Ullmann) and nucleophilic substitutions . The presence of the electron-withdrawing trifluoromethyl group at the 4-position enhances metabolic stability and modulates the molecule's lipophilicity, which are desirable properties in drug discovery . The primary research value of this compound lies in its role as a precursor for the development of novel therapeutic agents. Quinoline scaffolds are extensively investigated for their potent and diverse biological activities . Specifically, this compound can be utilized to generate analogs for screening against various cancer cell lines; quinoline-based molecules are known to act through mechanisms such as growth inhibition by cell cycle arrest, apoptosis, inhibition of angiogenesis, and disruption of cell migration . Furthermore, the 2-trifluoromethyl quinoline scaffold is the core structure of many pharmaceutical molecules and has demonstrated significant in vitro antifungal activities against pathogens like F. graminearum and R. solani . This makes it a valuable template in agrochemical and antifungal drug research. The strategic halogen placement allows researchers to systematically explore structure-activity relationships (SAR), fine-tuning potency and selectivity for specific biological targets . This product is intended for research purposes only by qualified laboratory professionals. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-2-chloro-4-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrClF3N/c11-5-1-2-6-7(10(13,14)15)4-9(12)16-8(6)3-5/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIHZSGFGHVKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(C=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251786
Record name 7-Bromo-2-chloro-4-(trifluoromethyl)quinoline
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Molecular Weight

310.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847900-74-7
Record name 7-Bromo-2-chloro-4-(trifluoromethyl)quinoline
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-2-chloro-4-(trifluoromethyl)quinoline
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URL https://comptox.epa.gov/dashboard/DTXSID901251786
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Synthetic Methodologies and Strategies for 7 Bromo 2 Chloro 4 Trifluoromethyl Quinoline

Historical Development of Quinoline (B57606) Synthesis Relevant to Halogenated Trifluoromethyl Derivatives

The foundational methods for quinoline synthesis, developed over a century ago, have been adapted and modified to accommodate the introduction of various functional groups, including halogens and trifluoromethyl moieties. These classical reactions provide the fundamental strategies for constructing the bicyclic quinoline system.

Classical Cyclization Reactions

The Pfitzinger reaction, a well-established method for synthesizing quinoline-4-carboxylic acids, involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net For the synthesis of a 7-bromo-4-(trifluoromethyl)quinoline derivative, a potential analogue of the Pfitzinger reaction would involve a 5-bromoisatin (B120047) as the starting material. The general mechanism proceeds through the hydrolysis of the isatin to a keto-acid, which then reacts with a carbonyl compound containing a trifluoromethyl group to form an imine. Subsequent cyclization and dehydration yield the substituted quinoline-4-carboxylic acid. wikipedia.org While the direct synthesis of 7-bromo-2-chloro-4-(trifluoromethyl)quinoline via a standard Pfitzinger reaction is not typical due to the formation of a carboxylic acid at the 4-position, modifications of this reaction could potentially be employed to introduce the desired substituents.

The Skraup synthesis is a classic method for producing quinolines by reacting an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.orgresearchgate.net To synthesize a quinoline with the substitution pattern of this compound, significant modifications to the traditional Skraup reaction would be necessary. A plausible starting material would be 3-bromoaniline (B18343). The glycerol is dehydrated in situ by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline (B41778). iipseries.org Subsequent cyclization and oxidation would lead to the formation of the quinoline ring. iipseries.org Introducing the 2-chloro and 4-trifluoromethyl groups would likely require the use of a substituted acrolein or a vinyl ketone in place of glycerol. researchgate.net For instance, a β-trifluoromethyl-α,β-unsaturated carbonyl compound could potentially lead to the desired 4-(trifluoromethyl)quinoline (B1586426). The 2-chloro substituent would likely need to be introduced in a separate step after the formation of the quinoline core.

ReactionKey ReactantsConditionsProduct Type
Skraup SynthesisAromatic amine, GlycerolSulfuric acid, Oxidizing agentSubstituted quinolines
Doebner-von MillerAromatic amine, α,β-Unsaturated carbonylAcid catalyst2,4-Disubstituted quinolines

The Friedländer synthesis offers a more direct route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgorganic-chemistry.org To synthesize this compound, a potential Friedländer approach would involve the reaction of 2-amino-4-bromobenzaldehyde (B1289445) with a ketone containing a chloromethyl and a trifluoromethyl group, such as 1-chloro-3,3,3-trifluoropropan-2-one. The reaction is typically catalyzed by acids or bases. nih.gov The mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org This method is advantageous as it can directly introduce the desired substituents at the 2- and 4-positions. Various catalysts, including Lewis acids and solid-supported catalysts like Amberlyst-15, have been employed to improve the efficiency of the Friedländer reaction. nih.gov

The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions to form a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org For the target compound, this would necessitate the use of 3-bromoaniline and a β-diketone bearing a chloromethyl and a trifluoromethyl group. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org

The Doebner-von Miller reaction is another versatile method that utilizes the reaction of an aniline with an α,β-unsaturated carbonyl compound, often generated in situ. wikipedia.org This reaction could potentially be adapted to synthesize the desired quinoline by reacting 3-bromoaniline with an appropriately substituted α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by strong acids. wikipedia.org

ReactionStarting MaterialsKey IntermediateProduct
Combes Synthesis Aniline, β-DiketoneSchiff Base2,4-Disubstituted Quinoline
Doebner-Miller Reaction Aniline, α,β-Unsaturated CarbonylMichael AdductSubstituted Quinoline

Modern Approaches and Catalytic Methods

In recent years, modern synthetic methods have focused on the development of more efficient and environmentally friendly catalytic systems for quinoline synthesis. These approaches often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to classical methods.

Transition-metal-catalyzed reactions, particularly those involving palladium, have been utilized for the synthesis of functionalized quinolines. mdpi.com For instance, palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been shown to tolerate a range of substrates, including those with electron-withdrawing groups like trifluoromethyl. mdpi.com

Furthermore, the use of solid acid catalysts, such as Nafion NR50, under microwave irradiation has been reported for the Friedländer synthesis, providing an environmentally benign approach. mdpi.com Superacidic conditions, using trifluoromethanesulfonic acid (TFA) or its anhydride (B1165640) (TFAA), have also been employed for the efficient construction of polysubstituted quinoline scaffolds from vinylogous imines. mdpi.com

Nanocatalysts are also emerging as a promising alternative for quinoline synthesis, offering high efficiency and recyclability. acs.orgnih.gov For example, magnetic iron oxide nanoparticles have been used to catalyze the synthesis of quinoline derivatives. acs.org These modern catalytic methods provide powerful tools for the synthesis of complex quinoline structures like this compound.

Precursor Design and Strategic Functionalization for the Quinoline Core

The construction of the 7-bromo-4-(trifluoromethyl)quinoline core relies on the selection of precursors that contain the necessary functionalities arranged for efficient cyclization. The primary strategy involves the condensation of a suitably substituted aniline with a β-ketoester bearing a trifluoromethyl group.

To introduce the bromine atom at the 7-position of the quinoline ring, 3-bromoaniline is a commonly employed starting material. doi.org The reaction of a meta-substituted aniline in quinoline synthesis can theoretically lead to two isomeric products: the 7-substituted and the 5-substituted quinoline. In the case of the synthesis of the 4-(trifluoromethyl)-2-quinolinol precursor, the interaction of 3-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate results in a mixture of 7-bromo-4-(trifluoromethyl)-2-quinolinol and its 5-bromo isomer. doi.org Experimental findings have shown that this reaction yields the desired 7-bromo isomer as the major product in an 11:1 ratio over the 5-bromo isomer, as determined by NMR analysis. doi.org This regioselectivity is a critical aspect of the precursor design for the target molecule.

The trifluoromethyl group at the 4-position is installed using a specialized precursor, typically a trifluoromethyl β-ketoester. Ethyl 4,4,4-trifluoroacetoacetate is the key reagent that reacts with the halogenated aniline to form the quinoline ring. doi.org This molecule provides carbons 2, 3, and 4 of the quinoline core, along with the attached trifluoromethyl group. Trifluoromethyl ketones and their derivatives are valuable building blocks in organic synthesis, often used to impart unique electronic and pharmacokinetic properties to target molecules. beilstein-journals.orgnih.gov The electrophilic nature of the carbonyl carbons in ethyl 4,4,4-trifluoroacetoacetate facilitates the initial condensation reaction with the nucleophilic aniline.

Direct Synthesis and Derivatization Routes for this compound

Following the strategic selection of precursors, the core quinoline structure is assembled via cyclocondensation reactions. The resulting quinolinol intermediate is then chlorinated to yield the final target compound.

The formation of the quinoline ring from an aniline and a β-ketoester is a classic cyclocondensation process. The initial reaction typically forms an enamine or β-anilino crotonate intermediate, which then undergoes an intramolecular cyclization onto the aromatic ring, followed by dehydration to form the quinolinol. The choice of catalyst and reaction conditions is crucial for maximizing the yield and regioselectivity of this transformation.

Modern synthetic organic chemistry has seen the development of efficient protocols for quinoline synthesis using chlorotrimethylsilane (B32843) (TMSCl). semanticscholar.org These methods often proceed via cascade cyclization mechanisms and can offer advantages such as mild reaction conditions and high yields. semanticscholar.org TMSCl can act as a promoter or a Lewis acid catalyst, and in some transformations, it also serves as the chloride source for the final product. rsc.orgrsc.org For instance, a novel strategy for the synthesis of 4-chloro quinolines has been developed via the TMSCl-mediated cascade cyclization of easily prepared ortho-propynol phenyl azides. rsc.org Another approach involves the TMSCl-promoted cyclization of arylimines with enolizable aldehydes. semanticscholar.org While these TMSCl-mediated methods are powerful tools for constructing the quinoline core, the specific synthesis of 7-bromo-4-(trifluoromethyl)-2-quinolinol from 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate typically employs classical acid catalysis.

A well-established and effective method for achieving the cyclization of the intermediate formed from the aniline and β-ketoester is the use of a strong acid catalyst, such as concentrated sulfuric acid. This technique is analogous to the Conrad-Limpach and Knorr quinoline syntheses. The acid promotes the intramolecular electrophilic aromatic substitution reaction, where the enamine intermediate attacks the aniline ring to close the second ring of the quinoline system. An analogous procedure demonstrates this principle, where the cyclization of 3-bromo-2-benzoylacetanilide to 7-bromo-4-phenyl-2-quinolinol is effectively carried out in sulfuric acid at 100 °C. doi.org This step is followed by the conversion of the resulting mixture of 7- and 5-bromo-4-trifluoromethyl-2-quinolinols to the corresponding 2-chloro derivatives, which can then be separated by flash column chromatography to isolate the pure this compound. doi.org

Data Tables

Table 1: Precursors for the Synthesis of the Quinoline Core

Precursor Name Structure Role in Synthesis
3-Bromoaniline Source of the benzene (B151609) ring and the bromine at the 7-position.

Table 2: Key Synthetic Transformation

Reaction Step Reagents & Conditions Product Yield Reference
Cyclocondensation 3-Bromoaniline, Ethyl 4,4,4-trifluoroacetoacetate, Acid catalyst (e.g., H₂SO₄) 7-Bromo-4-(trifluoromethyl)quinolin-2-ol (major) and 5-Bromo-4-(trifluoromethyl)quinolin-2-ol (minor) Mixture (11:1 ratio) doi.org

Regioselective Halogenation and Trifluoromethylation

Regioselectivity is a critical aspect of synthesizing polysubstituted quinolines, ensuring that substituents are introduced at specific positions on the quinoline ring.

Bromination of Quinoline Intermediates

The introduction of a bromine atom at the C7 position of the quinoline core is a key step. The reactivity of substituted 2-methylquinolin-4(1H)-ones in bromination reactions is influenced by the nature of the substituent at the C3 position. Depending on this substituent, bromination can occur at the C2-methyl group or at positions C3 and C6 of the heterocyclic ring. chdu.edu.ua For fluorinated quinolin-2(1H)-ones, bromination with a KBrO3/HBr system demonstrates that if the C6 position is unsubstituted by fluorine, a bromine atom is introduced at either the C3 or C6 position. nsc.ru Further bromination leads to a 3,6-dibromo product. nsc.ru If the C6 position already contains a fluorine atom, the initial bromination occurs at the C3 position. nsc.ru Subsequent bromination then proceeds at either the C5 or C8 position, depending on the location of the fluorine atoms. nsc.ru

A general method for the regioselective bromination of aromatic amines involves treatment with n-butyllithium followed by trimethyltin (B158744) chloride to form a tin amide in situ. nih.gov Subsequent reaction with bromine and a fluoride (B91410) workup yields the p-bromoaniline derivative with high selectivity and no formation of dibrominated products. nih.gov

Introduction of Trifluoromethyl Group at Specific Positions

The trifluoromethyl (CF3) group is a crucial functional group in many pharmaceutical and agrochemical compounds due to its ability to enhance properties like metabolic stability and lipophilicity. researchgate.netwikipedia.org The synthesis of trifluoromethylated quinolines can be achieved through various methods, including the annulation of trifluoromethyl building blocks. researchgate.net For instance, the condensation of α,β‐unsaturated trifluoromethyl ketones with anilines can produce 2-trifluoromethyl quinolines. researchgate.net

Another approach involves the reaction of α-CF3-enamines with 2-nitrobenzaldehydes to form ortho-nitro-substituted α,β-diaryl-CF3-enones. rsc.org Subsequent reduction of the nitro group promotes intramolecular cyclization to yield 2-CF3-3-arylquinolines. rsc.org The trifluoromethyl group can also be introduced using reagents like trifluoromethanesulfonyl chloride in the presence of a photoredox catalyst at room temperature. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile route to functionalized quinolines.

Suzuki-Miyaura Coupling for Trifluoromethyl Group Incorporation

While direct Suzuki-Miyaura coupling for the incorporation of a trifluoromethyl group is not standard, this reaction is widely used to introduce aryl or other organic groups onto the quinoline scaffold. researchgate.netresearchgate.net For instance, dichlorobis(triphenylphosphine)palladium(II) catalyzes the Suzuki–Miyaura cross-coupling of bromoquinolines with substituted phenylboronic acids to yield the corresponding aryl-quinolines in high yields. researchgate.netresearchgate.net This methodology is crucial for building more complex molecules from halogenated quinoline precursors. The versatility of Suzuki-Miyaura reactions allows for the coupling of various aryl halides with organoboron compounds, making it a key strategy in the synthesis of diverse quinoline derivatives. mdpi.com

Coupling Reactions for Bromine Retention

In synthetic sequences where the bromine atom at the C7 position is intended to be retained for future transformations, the choice of coupling reaction and conditions is critical. Palladium-catalyzed reactions, such as the Heck reaction, are indispensable for C-C bond formation, typically involving an aryl halide and an alkene. nih.gov The strategic placement of a bromine atom provides a reactive site for such coupling reactions, allowing for the introduction of various organic moieties while potentially leaving other positions, like a chloro-substituent, intact for subsequent modifications.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of quinoline derivatives, catalysts such as CuCl2 and FeCl3 have been utilized in solvents like 1,4-dioxane (B91453) at elevated temperatures. researchgate.net The choice of catalyst and solvent system can significantly impact the outcome of the reaction.

In palladium-catalyzed reactions, the selection of the palladium precursor and ligands is crucial. For example, in a sequential nucleophilic addition/amination reaction, PdCl2 was found to be a more efficient precatalyst than Pd(OAc)2, Pd(PPh3)4, or PdCl2(PPh3)4. acs.org The amount of additives, such as water, can also have a profound effect on the reaction yield and selectivity. acs.org

Systematic screening of reaction parameters is a common strategy to identify the optimal conditions. This can involve varying the stoichiometry of reagents, testing different bases, and evaluating a range of temperatures to maximize the yield of the desired product while minimizing the formation of byproducts.

Below is a table summarizing various reaction conditions that can be optimized for quinoline synthesis:

ParameterVariable OptionsPotential Impact
Catalyst Pd(OAc)2, PdCl2, CuCl2, FeCl3Affects reaction rate, selectivity, and yield.
Ligand Xantphos, PPh3Influences catalyst stability and reactivity.
Solvent Dioxane, THF, Toluene (B28343), AcetonitrileCan affect solubility, reaction rate, and pathway.
Base Cs2CO3, K2CO3, NEt3Neutralizes acidic byproducts and can influence catalyst activity.
Temperature Room Temperature to RefluxImpacts reaction kinetics and can control selectivity.
Additives Water, CsOPivCan promote or inhibit certain reaction pathways, affecting yield and selectivity.

Solvent Effects in Synthesis

The choice of solvent plays a critical role in both the initial cyclization and the subsequent chlorination steps of the synthesis of this compound. The solvent can influence reaction rates, yields, and in some cases, the regioselectivity of the cyclization.

For the initial condensation and cyclization of 3-bromoaniline with ethyl 4,4,4-trifluoroacetoacetate, high-boiling point, inert solvents are generally preferred. This is because the cyclization step often requires elevated temperatures to proceed efficiently. Solvents such as diphenyl ether, Dowtherm A, or mineral oil are commonly employed in Conrad-Limpach and Gould-Jacobs reactions to achieve the necessary high temperatures for the intramolecular cyclization. researchgate.netasianpubs.org The use of a high-boiling solvent ensures that the reaction mixture remains in the liquid phase at the required temperature, facilitating efficient heat transfer and mixing. The polarity of the solvent can also play a role, although for thermal cyclizations, the primary consideration is often the boiling point.

In the subsequent chlorination of the 7-bromo-4-(trifluoromethyl)-2-quinolinol intermediate, phosphorus oxychloride (POCl3) can serve as both the chlorinating agent and the solvent. nih.gov Using an excess of POCl3 ensures that the reaction goes to completion. However, in some cases, a co-solvent may be used. Inert, high-boiling solvents like toluene or o-dichlorobenzene can be employed to aid in temperature control and to facilitate the work-up process. The use of a co-solvent can also be beneficial when dealing with starting materials that have poor solubility in POCl3 alone.

Table 1: Influence of Solvents on the Synthesis of Quinolines
Synthetic StepSolvent TypeTypical SolventsPrimary FunctionAnticipated Effect on this compound Synthesis
Cyclization (Gould-Jacobs/Conrad-Limpach)High-boiling, inertDiphenyl ether, Dowtherm A, Mineral OilEnable high reaction temperatures for thermal cyclizationFacilitates efficient formation of the 7-bromo-4-(trifluoromethyl)-2-quinolinol precursor.
ChlorinationReagent as solventPhosphorus oxychloride (POCl3)Acts as both chlorinating agent and solventDrives the conversion of the quinolinol to the final 2-chloro product.
ChlorinationInert co-solventToluene, o-dichlorobenzeneAids in temperature control and improves solubilityCan improve reaction control and facilitate easier work-up.

Catalyst Selection and Loading

Catalysis is a key factor in the efficient synthesis of the quinoline core. For the initial condensation and cyclization step, both Brønsted and Lewis acids are commonly employed to catalyze the reaction.

In many quinoline syntheses, such as the Combes and Friedländer syntheses, strong acids like sulfuric acid or polyphosphoric acid are used to promote the cyclodehydration step. nih.govquimicaorganica.org For the synthesis of the 7-bromo-4-(trifluoromethyl)-2-quinolinol precursor, an acid catalyst can facilitate both the initial formation of the enamine intermediate from 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate, and the subsequent intramolecular cyclization. The choice of acid and its concentration (loading) can significantly impact the reaction rate and yield. While some thermal cyclizations can proceed without a catalyst, the addition of an acid catalyst often allows for lower reaction temperatures and shorter reaction times.

The catalyst loading is a critical parameter to optimize. A high catalyst loading may lead to unwanted side reactions or decomposition of the starting materials or product. Conversely, a low catalyst loading may result in slow reaction rates and incomplete conversion. Typically, catalytic amounts, ranging from substoichiometric to stoichiometric, are used depending on the specific acid and substrates.

The chlorination of the 7-bromo-4-(trifluoromethyl)-2-quinolinol with phosphorus oxychloride is generally not a catalytic reaction. POCl3 is used in stoichiometric excess to ensure complete conversion of the hydroxyl group to the chloride. However, in some related Vilsmeier-Haack type reactions, additives can be used to facilitate the reaction, though this is not standard practice for simple quinolinone chlorinations. doi.org

Table 2: Catalyst Considerations in the Synthesis of 7-Bromo-4-(trifluoromethyl)-2-quinolinol
Catalyst TypeExamplesRole in the ReactionTypical Loading
Brønsted AcidSulfuric Acid (H₂SO₄), Polyphosphoric Acid (PPA), p-Toluenesulfonic Acid (p-TsOH)Promotes both the initial condensation and the subsequent cyclodehydration.Catalytic to stoichiometric amounts.
Lewis AcidZinc Chloride (ZnCl₂), Iron(III) Chloride (FeCl₃)Can facilitate the cyclization by coordinating to carbonyl oxygen, increasing its electrophilicity.Catalytic amounts (e.g., 5-20 mol%).

Temperature and Pressure Considerations

Temperature is a critical parameter in both the cyclization and chlorination stages of the synthesis of this compound. The reaction pressure is generally less critical and is typically atmospheric pressure, although in some high-temperature reactions, a sealed vessel may be used to prevent the loss of volatile reactants or solvents.

The thermal cyclization to form the 7-bromo-4-(trifluoromethyl)-2-quinolinol precursor often requires high temperatures, typically in the range of 150-250 °C. asianpubs.org The exact temperature will depend on the specific substrates and the presence or absence of a catalyst. The high temperature is necessary to overcome the activation energy barrier for the intramolecular cyclization. Careful control of the temperature is important to ensure complete cyclization while minimizing thermal decomposition of the reactants and products. Microwave-assisted heating has been shown to be effective in reducing reaction times for Gould-Jacobs reactions, a related quinoline synthesis. researchgate.netasianpubs.org

The chlorination of the quinolinol intermediate with phosphorus oxychloride also requires elevated temperatures, typically refluxing in POCl3 (boiling point ~107 °C). nih.gov Heating is necessary to drive the reaction to completion. The reaction time at reflux can vary depending on the reactivity of the substrate. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal heating time.

Under standard laboratory conditions, these reactions are typically carried out at atmospheric pressure. The use of elevated pressure is not common for these types of transformations unless volatile reactants are used at temperatures above their boiling points.

Table 3: Typical Temperature and Pressure Conditions
Synthetic StepParameterTypical Range/ValueRationale
CyclizationTemperature150 - 250 °CTo provide sufficient energy for intramolecular cyclization.
PressureAtmosphericElevated pressure is generally not required.
ChlorinationTemperatureReflux (e.g., ~107 °C in POCl₃)To ensure complete conversion of the hydroxyl group to chloride.
PressureAtmosphericStandard atmospheric pressure is sufficient.

Continuous Flow Synthesis Techniques

Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for higher yields and purity. mdpi.com The synthesis of this compound is a good candidate for adaptation to a continuous flow process, particularly given the use of hazardous reagents like POCl3 and the high temperatures required for cyclization.

A hypothetical continuous flow setup for the synthesis of this compound could involve a multi-stage system. In the first stage, a solution of 3-bromoaniline and ethyl 4,4,4-trifluoroacetoacetate in a high-boiling solvent, potentially with an acid catalyst, would be pumped through a heated reactor coil. The residence time and temperature of the coil would be precisely controlled to ensure complete cyclization to the 7-bromo-4-(trifluoromethyl)-2-quinolinol intermediate.

The output from the first reactor could then be mixed with a stream of phosphorus oxychloride in a second reactor coil, also heated to the appropriate temperature for chlorination. The use of a flow system allows for the safe handling of POCl3 and precise control over the reaction time. The product stream emerging from the second reactor would then be subjected to an in-line work-up, such as quenching with a basic solution and liquid-liquid extraction, to isolate the crude product. Further purification could be achieved using in-line purification techniques like continuous chromatography.

The development of a continuous flow process for the synthesis of the antimalarial drug hydroxychloroquine, which has a 7-chloroquinoline (B30040) core, demonstrates the feasibility of applying this technology to the production of complex quinoline derivatives. nih.govresearchgate.net Such a process for this compound could lead to a more efficient, safer, and scalable manufacturing process.

Table 4: Potential Parameters for Continuous Flow Synthesis
Process StepReactor TypeKey Parameters to ControlPotential Advantages
CyclizationHeated Coil ReactorTemperature, Residence Time, Reagent ConcentrationPrecise temperature control, improved safety at high temperatures.
ChlorinationHeated Coil ReactorTemperature, Residence Time, Stoichiometry of POCl₃Safe handling of hazardous reagents, rapid and efficient reaction.
Work-up/PurificationLiquid-Liquid Extractor, Continuous ChromatographyFlow rates of aqueous and organic phases, solvent gradientsAutomated and integrated purification, reduced waste.

Chemical Reactivity and Transformations of 7 Bromo 2 Chloro 4 Trifluoromethyl Quinoline

Nucleophilic Substitution Reactions of Halogen Substituents

The presence of two distinct halogen atoms, bromine at the C7 position and chlorine at the C2 position, on the quinoline (B57606) ring of 7-bromo-2-chloro-4-(trifluoromethyl)quinoline, provides opportunities for selective nucleophilic substitution reactions. The electronic properties of the quinoline ring system, influenced by the nitrogen heteroatom and the trifluoromethyl group, play a crucial role in the reactivity of these halogen substituents.

Replacement of Bromine

The bromine atom at the 7-position of the quinoline ring is susceptible to replacement through various palladium-catalyzed cross-coupling reactions. These transformations are invaluable for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives.

One of the most prominent reactions for the substitution of the 7-bromo group is the Suzuki-Miyaura coupling. rsc.orgyonedalabs.com This reaction involves the coupling of the bromoquinoline with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. For instance, in a related 6-bromo-2-chloroquinoline, Suzuki coupling has been shown to occur selectively at the 6-bromo position, highlighting the reactivity of the bromo-substituted carbon on the benzene (B151609) ring of the quinoline system. rsc.org This selectivity suggests that the 7-bromo position in this compound would readily participate in such coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups.

Another important transformation is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction couples the 7-bromoquinoline (B152726) with a primary or secondary amine in the presence of a suitable phosphine (B1218219) ligand and a base. This method provides a direct route to 7-aminoquinoline (B1265446) derivatives, which are important scaffolds in medicinal chemistry. The general applicability of the Buchwald-Hartwig amination to a wide range of aryl halides suggests its feasibility for the functionalization of the 7-bromo position of the target molecule. acsgcipr.orglibretexts.org

ReactionReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingAryl/alkyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)7-Aryl/alkyl-2-chloro-4-(trifluoromethyl)quinoline
Buchwald-Hartwig AminationPrimary/secondary amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)7-(Amino)-2-chloro-4-(trifluoromethyl)quinoline

Replacement of Chlorine

The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom and the trifluoromethyl group at the 4-position. This heightened electrophilicity at the C2 position makes it a prime site for reaction with various nucleophiles.

The synthesis of this compound itself paves the way for subsequent nucleophilic displacement of the 2-chloro group. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce new functional groups at this position. For example, reaction with a primary or secondary amine would yield the corresponding 2-amino-7-bromo-4-(trifluoromethyl)quinoline derivative. Similarly, treatment with an alcohol in the presence of a base would lead to the formation of a 2-alkoxy derivative.

NucleophileReagentProduct Type
AmineR¹R²NH2-(R¹R²-amino)-7-bromo-4-(trifluoromethyl)quinoline
AlcoholR-OH, Base2-(R-oxy)-7-bromo-4-(trifluoromethyl)quinoline
ThiolR-SH, Base2-(R-thio)-7-bromo-4-(trifluoromethyl)quinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring is a key reaction for introducing a variety of functional groups. In the case of quinoline, electrophilic attack generally occurs on the electron-rich benzene ring rather than the electron-deficient pyridine (B92270) ring. The preferred positions for substitution are C5 and C8, as the carbocation intermediates formed by attack at these positions are more stable. stackexchange.com

For this compound, the outcome of an electrophilic aromatic substitution reaction will be governed by the directing effects of the existing substituents. The bromine at C7 is a deactivating but ortho-, para-directing group. The chlorine at C2 and the trifluoromethyl group at C4 are both strongly deactivating and meta-directing with respect to the pyridine ring. libretexts.org

Considering these directing effects, electrophilic attack is most likely to occur at the C5 or C8 positions of the benzene ring. The bromo group at C7 will direct incoming electrophiles to the C6 and C8 positions. The combined deactivating nature of all three substituents will likely necessitate harsh reaction conditions for electrophilic substitution to occur. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 5-nitro and 8-nitro derivatives, with the precise ratio depending on the subtle interplay of electronic and steric factors. Similarly, sulfonation with fuming sulfuric acid would also be expected to favor substitution at the 5- and 8-positions.

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄5-Nitro-7-bromo-2-chloro-4-(trifluoromethyl)quinoline and 8-Nitro-7-bromo-2-chloro-4-(trifluoromethyl)quinoline
SulfonationFuming H₂SO₄This compound-5-sulfonic acid and this compound-8-sulfonic acid

Oxidation and Reduction Pathways

The quinoline core of this compound can undergo both oxidation and reduction reactions, leading to the formation of N-oxides and dihydroquinoline derivatives, respectively. These transformations provide access to compounds with altered electronic properties and biological activities.

Quinoline N-Oxide Formation

The nitrogen atom of the quinoline ring can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a suitable catalyst. mdpi.comnih.govrsc.org The presence of multiple electron-withdrawing groups (chloro and trifluoromethyl) on the quinoline ring of the target compound makes the nitrogen atom less nucleophilic and therefore more difficult to oxidize. Harsher reaction conditions, such as higher temperatures or the use of stronger oxidizing agents, may be required to achieve the desired N-oxidation. clockss.org The resulting this compound N-oxide is a valuable intermediate for further functionalization, as the N-oxide group can activate the C2 and C4 positions towards nucleophilic attack.

Oxidizing AgentTypical ConditionsProduct
m-CPBAInert solvent (e.g., CH₂Cl₂)This compound N-oxide
H₂O₂ / Acetic AcidHeatThis compound N-oxide

Dihydroquinoline Derivative Generation

The pyridine ring of the quinoline system can be selectively reduced to afford dihydroquinoline derivatives. This reduction can be accomplished through various methods, including catalytic hydrogenation or the use of hydride reducing agents.

Catalytic hydrogenation over a noble metal catalyst, such as palladium or platinum, is a common method for the reduction of the quinoline ring. The specific product, either a 1,2-dihydroquinoline (B8789712) or a 1,2,3,4-tetrahydroquinoline, can often be controlled by the choice of catalyst, solvent, and reaction conditions. researchgate.net

Alternatively, hydride reducing agents like sodium borohydride (B1222165) can be used, often in the presence of an activating agent, to achieve the reduction. nih.gov The electron-withdrawing substituents on the quinoline ring of this compound would facilitate this reduction by making the pyridine ring more susceptible to hydride attack. The resulting dihydroquinoline derivatives are important building blocks in organic synthesis and can exhibit interesting biological properties.

Reduction MethodReagents and ConditionsProduct Type
Catalytic HydrogenationH₂, Pd/C or PtO₂Dihydro- or Tetrahydro-7-bromo-2-chloro-4-(trifluoromethyl)quinoline
Hydride ReductionNaBH₄, Solvent (e.g., EtOH)Dihydro-7-bromo-2-chloro-4-(trifluoromethyl)quinoline

Carbon-Carbon Bond Forming Reactions

The dihalogenated nature of this compound makes it an excellent substrate for various palladium- and copper-catalyzed cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, enabling selective substitution at the C7 position.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. wikipedia.orgorganic-chemistry.org In the case of this compound, the reaction with various aryl or heteroaryl boronic acids is expected to proceed selectively at the more reactive C7-Br bond. This regioselectivity is a common feature in the cross-coupling of dihaloheterocycles containing different halogens. rsc.org

The reaction would typically be carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or a more advanced catalyst system involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which are known to be effective for coupling of less reactive chlorides. biointerfaceresearch.comnih.gov A base, such as sodium carbonate, potassium phosphate, or cesium carbonate, is essential for the activation of the boronic acid. The choice of solvent can range from ethereal solvents like dioxane and THF to polar aprotic solvents like DMF, often with the addition of water.

A hypothetical reaction scheme is presented below:

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid (R-B(OH)₂)Catalyst SystemBaseSolventExpected Product
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O2-Chloro-7-phenyl-4-(trifluoromethyl)quinoline
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane2-Chloro-7-(4-methoxyphenyl)-4-(trifluoromethyl)quinoline
3Pyridin-3-ylboronic acidXPhos Pd G2K₃PO₄1,4-Dioxane (B91453)2-Chloro-7-(pyridin-3-yl)-4-(trifluoromethyl)quinoline

Further functionalization at the C2-Cl position could potentially be achieved under more forcing conditions or by using catalyst systems specifically designed for the activation of aryl chlorides.

Sonogashira Coupling Reactions

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound is anticipated to occur preferentially at the C7-Br bond.

Standard conditions involve a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt such as CuI, and an amine base (e.g., triethylamine (B128534) or diisopropylamine) which also often serves as the solvent. Copper-free Sonogashira protocols have also been developed and could be applicable. nih.gov

Table 2: Hypothetical Sonogashira Coupling of this compound

EntryAlkyne (R-C≡CH)Catalyst SystemBaseSolventExpected Product
1PhenylacetylenePd(PPh₃)₄, CuIEt₃NTHF2-Chloro-7-(phenylethynyl)-4-(trifluoromethyl)quinoline
2TrimethylsilylacetylenePdCl₂(PPh₃)₂, CuIi-Pr₂NHDMF7-((Trimethylsilyl)ethynyl)-2-chloro-4-(trifluoromethyl)quinoline
3Propargyl alcoholPd(OAc)₂, PPh₃, CuIEt₃NAcetonitrile(2-Chloro-4-(trifluoromethyl)quinolin-7-yl)prop-2-yn-1-ol

The resulting alkynylated quinolines are versatile intermediates for further transformations, such as cyclization reactions or the introduction of other functional groups.

Ullmann-Type Coupling Reactions

The classic Ullmann reaction involves the copper-mediated coupling of two aryl halides to form a biaryl. wikipedia.org Modern variations, often referred to as Ullmann-type reactions, encompass a broader range of transformations, including the formation of C-N, C-O, and C-S bonds, and can be catalyzed by copper or palladium. nih.govorganic-chemistry.org For carbon-carbon bond formation, the traditional high-temperature conditions with copper powder have been largely supplanted by milder, ligand-assisted protocols.

In the context of this compound, an Ullmann-type homocoupling could potentially be induced to form a diquinolinyl species, though controlling selectivity in a heterocoupling with another aryl halide would be challenging. More commonly, Ullmann-type conditions are employed for the formation of carbon-heteroatom bonds.

Functional Group Interconversions on the Trifluoromethyl Moiety

The trifluoromethyl (-CF₃) group is generally very stable and not readily susceptible to functional group interconversions under standard laboratory conditions. Its high stability is a key reason for its frequent incorporation into pharmaceuticals and agrochemicals. Transformations of the -CF₃ group typically require harsh conditions and are not as straightforward as interconversions of other functional groups. Therefore, for this compound, functional group interconversions targeting the trifluoromethyl moiety are not considered a primary pathway for synthetic diversification without breaking the specified exclusions.

Metalation Strategies for Further Functionalization

Direct metalation of the quinoline ring, followed by quenching with an electrophile, is a powerful strategy for introducing substituents at specific positions. The regioselectivity of metalation is governed by the electronic and steric effects of the existing substituents. For this compound, the electron-withdrawing nature of the chloro, bromo, and trifluoromethyl groups, as well as the nitrogen atom in the ring, will influence the acidity of the C-H bonds.

Directed ortho-metalation (DoM) is a common strategy where a metal-directing group guides deprotonation to an adjacent position. In this molecule, the nitrogen atom could direct metalation to the C8 position. However, the presence of the bulky trifluoromethyl group at C4 might sterically hinder this approach.

Halogen-metal exchange is another viable strategy. Treatment with a strong base like n-butyllithium or a Grignard reagent could lead to exchange at the more reactive C7-Br position, generating a nucleophilic quinolinyl species. This organometallic intermediate can then be reacted with a variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at the C7 position. The use of mixed lithium-magnesium reagents has been shown to be effective for the functionalization of other chloroquinolines. durham.ac.uk

Table 3: Potential Products from Metalation-Functionalization at C7

EntryMetalating AgentElectrophileExpected Product at C7
1n-BuLiBenzaldehyde(2-Chloro-4-(trifluoromethyl)quinolin-7-yl)(phenyl)methanol
2i-PrMgCl·LiClCO₂2-Chloro-4-(trifluoromethyl)quinoline-7-carboxylic acid
3TMPMgCl·LiClI₂2-Chloro-7-iodo-4-(trifluoromethyl)quinoline

Careful control of reaction conditions, particularly temperature, would be crucial to avoid side reactions, such as attack at the C2 or C4 positions.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within the 7-bromo-2-chloro-4-(trifluoromethyl)quinoline molecule. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous evidence for its structure.

The ¹H NMR spectrum of this compound is expected to display signals corresponding to the four protons on the quinoline (B57606) core. The electron-withdrawing nature of the chloro, bromo, and trifluoromethyl substituents significantly influences the chemical shifts of these protons, generally causing them to appear in the downfield region of the spectrum (typically δ 7.5–9.0 ppm).

The anticipated signals for the aromatic protons are:

H-3: This proton is located on the pyridine (B92270) ring, adjacent to the electron-withdrawing trifluoromethyl group at C-4 and the chloro group at C-2. This environment would likely make it a singlet and one of the most downfield signals.

H-5: This proton is on the benzene (B151609) ring and is expected to appear as a doublet, coupled to H-6. Its chemical shift is influenced by the proximity to the trifluoromethyl group.

H-6: This proton would appear as a doublet of doublets, resulting from coupling to both H-5 and H-8.

H-8: Situated between the nitrogen atom and the bromine atom at C-7, this proton is expected to be a doublet, coupled to H-6. In similar bromoquinoline structures, this proton often shows a distinct chemical shift. researchgate.net

The precise chemical shifts and coupling constants (J-values) are critical for assigning each proton to its specific position on the quinoline ring system.

Table 1: Predicted ¹H NMR Spectral Data for this compound.
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~8.0 - 8.4Singlet (s)N/A
H-5~8.2 - 8.5Doublet (d)JH5-H6 ≈ 8.5 - 9.0
H-6~7.8 - 8.1Doublet of Doublets (dd)JH6-H5 ≈ 8.5 - 9.0, JH6-H8 ≈ 1.5 - 2.0
H-8~8.3 - 8.6Doublet (d)JH8-H6 ≈ 1.5 - 2.0

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. For this compound, ten signals are expected for the quinoline skeleton, plus one for the trifluoromethyl carbon.

Key features of the predicted spectrum include:

Trifluoromethyl Carbon (CF₃): This carbon signal is characteristically split into a quartet due to one-bond coupling with the three fluorine atoms (¹JC-F). This coupling constant is typically large, around 275 Hz, and the signal appears around δ 123 ppm. beilstein-archives.org

Carbons bonded to Halogens (C-2 and C-7): The carbons directly attached to the chlorine (C-2) and bromine (C-7) atoms will have their chemical shifts influenced by the electronegativity and heavy atom effect of the halogens.

Quaternary Carbons: The spectrum will show several signals for quaternary carbons (C-4, C-4a, C-8a) which will typically have lower intensities compared to the protonated carbons. The carbon at the C-4 position, bonded to the CF₃ group, will also exhibit coupling to the fluorine atoms (²JC-F), appearing as a quartet with a smaller coupling constant. beilstein-journals.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound.
Carbon AtomPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)
C-2~150 - 154Singlet
C-3~118 - 122Singlet
C-4~135 - 139Quartet (q)
C-4a~148 - 152Singlet
C-5~128 - 132Singlet
C-6~130 - 134Singlet
C-7~120 - 124Singlet
C-8~125 - 129Singlet
C-8a~145 - 149Singlet
CF₃~122 - 125Quartet (q)

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to be simple, showing a single, sharp signal. beilstein-journals.org This singlet arises because the three fluorine atoms of the trifluoromethyl group are chemically equivalent. The chemical shift of this signal is characteristic of the CF₃ group attached to an aromatic ring. For similar 4-(trifluoromethyl)quinoline (B1586426) structures, this signal typically appears in the range of δ -61 to -63 ppm. beilstein-archives.orgbeilstein-journals.org This analysis provides direct confirmation of the presence and electronic environment of the trifluoromethyl moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups and fingerprint the molecular structure through its characteristic vibrational modes. nih.gov

The key expected vibrational bands for this compound are:

C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic absorption bands in the IR spectrum, typically in the 1350-1100 cm⁻¹ region. These are often the most intense peaks in the spectrum.

Aromatic C=C and C=N Stretching: The quinoline ring system will display a series of bands in the 1620-1450 cm⁻¹ region corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic framework.

Aromatic C-H Stretching: These vibrations are expected to appear above 3000 cm⁻¹.

C-Cl and C-Br Stretching: The vibrations for the carbon-chlorine and carbon-bromine bonds occur at lower frequencies. The C-Cl stretch is typically found in the 850-550 cm⁻¹ range, while the C-Br stretch appears at even lower wavenumbers, usually between 680-515 cm⁻¹. researchgate.net

Theoretical DFT calculations on similar halogenated quinolines have been used to assign vibrational modes with high accuracy. nih.goviosrjournals.orgnih.gov

Table 3: Predicted Vibrational Frequencies for this compound.
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aromatic C=C/C=N Stretch1620 - 1450Medium to Strong
C-F Stretch (asymmetric & symmetric)1350 - 1100Very Strong
Aromatic C-H Bending (out-of-plane)900 - 675Strong
C-Cl Stretch850 - 550Medium to Strong
C-Br Stretch680 - 515Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline core is a chromophore that exhibits characteristic π → π* transitions. The absorption bands of the parent quinoline molecule are typically observed around 270 nm, 300 nm, and 313 nm.

The introduction of substituents onto the quinoline ring alters the electronic structure and thus the absorption spectrum. The bromo, chloro, and trifluoromethyl groups are all expected to influence the position and intensity of these bands. Electron-withdrawing groups like trifluoromethyl often cause a bathochromic (red) shift in the absorption maxima. researchgate.net Studies on other substituted quinolines confirm that various functional groups significantly modulate the UV-Vis absorption profile, making it a useful tool for characterizing the electronic nature of the substituted aromatic system. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₀H₄BrClF₃N), the exact molecular weight can be calculated with high precision.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern of the molecular ion peak (M⁺). This pattern arises from the natural abundance of isotopes for both bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This combination results in a characteristic cluster of peaks for the molecular ion at M, M+2, and M+4, with predictable relative intensities, confirming the presence of one bromine and one chlorine atom. docbrown.info

Common fragmentation pathways would likely involve the loss of the halogen atoms or the trifluoromethyl group:

Loss of a chlorine radical ([M-Cl]⁺)

Loss of a bromine radical ([M-Br]⁺)

Loss of a trifluoromethyl radical ([M-CF₃]⁺)

Subsequent fragmentation of the quinoline ring system under high-energy conditions.

High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule and its fragments with very high accuracy, providing definitive confirmation of the chemical formula.

X-ray Crystallography for Solid-State Molecular Geometry

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state. However, a comprehensive search of crystallographic databases and the scientific literature did not yield any specific reports on the single-crystal X-ray structure of this compound.

While crystallographic data for this specific compound is not publicly available, analysis of closely related quinoline derivatives can offer insights into the expected molecular geometry. For instance, studies on other substituted quinolines reveal a planar bicyclic ring system. It is anticipated that this compound would also exhibit a largely planar quinoline core. The bond lengths and angles would be influenced by the electronic effects of the bromo, chloro, and trifluoromethyl substituents.

Without experimental crystallographic data, key parameters such as unit cell dimensions, space group, and precise atomic coordinates for this compound remain undetermined.

Computational and Theoretical Investigations of 7 Bromo 2 Chloro 4 Trifluoromethyl Quinoline

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations are particularly well-suited for studying substituted quinolines, providing deep insights into their behavior. Typically, these calculations are performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), which provides a good description of molecular systems.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the molecular energy at various atomic arrangements until a minimum energy conformation is found. For a relatively rigid structure like 7-bromo-2-chloro-4-(trifluoromethyl)quinoline, the quinoline (B57606) core is expected to be nearly planar.

The primary conformational freedom in this molecule arises from the rotation of the trifluoromethyl (-CF₃) group around the C4-C(F₃) bond. DFT calculations would explore the potential energy surface associated with this rotation to identify the most stable (lowest energy) rotamer. The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles. These theoretical values can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the chosen computational method. For similar quinoline derivatives, DFT calculations have shown excellent agreement with experimental structures.

Table 1: Representative Theoretical Structural Parameters for a Substituted Quinoline Core (Illustrative) Note: This table provides expected values for a quinoline system based on DFT calculations of similar compounds and does not represent verified data for this compound.

Parameter Bond Typical Calculated Value (Å)
Bond Length C2-Cl 1.745
C4-C(F₃) 1.510
C7-Br 1.905
N1-C2 1.315
C3-C4 1.430
Parameter Angle Typical Calculated Value (°)
Bond Angle N1-C2-C3 123.5
C3-C4-C(F₃) 121.0

Once the optimized geometry is obtained, DFT is used to analyze the molecule's electronic properties, which are fundamental to understanding its reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. According to frontier molecular orbital theory, the distribution and energy of these orbitals are key to predicting chemical reactivity. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is expected to be distributed primarily over the electron-rich quinoline ring system, while the LUMO may be localized more towards the electron-withdrawing trifluoromethyl and chloro groups.

Table 2: Illustrative Frontier Orbital Properties Note: The energy values are hypothetical and serve to illustrate typical results from DFT calculations on halogenated quinolines.

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -1.75

| HOMO-LUMO Gap (ΔE) | 5.10 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack. In this compound, the most negative potential is expected to be localized around the nitrogen atom of the quinoline ring due to its lone pair of electrons.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas. These sites are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

The MEP surface provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.

DFT calculations can quantify the partial charge on each atom in the molecule. Methods like Mulliken population analysis are used to partition the total electron density among the atoms. This analysis reveals the effects of electron-donating and electron-withdrawing substituents on the quinoline framework.

For this compound, the analysis would likely show:

A significant negative charge on the nitrogen atom (N1).

Positive charges on the carbon atoms attached to the electronegative chlorine (C2), bromine (C7), and the trifluoromethyl group (C4).

The fluorine atoms of the -CF₃ group would carry a substantial negative charge, while the carbon of that group would be highly positive.

This charge distribution is crucial for understanding the molecule's dipole moment and its non-covalent interactions.

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, frequency calculations are run to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to determine the frequencies of its normal vibrational modes.

The calculated vibrational frequencies can be correlated with experimental data from FT-IR and FT-Raman spectroscopy. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-311G level of theory) to improve agreement with experimental spectra. This correlation allows for a detailed and reliable assignment of the observed spectral bands to specific molecular motions, such as C-H stretching, C=C ring vibrations, C-Cl stretching, C-Br stretching, and C-F vibrations of the trifluoromethyl group.

Table 3: Representative Calculated Vibrational Frequencies and Their Assignments (Illustrative) Note: This table shows a selection of expected vibrational modes and frequencies for the molecule. Wavenumbers are hypothetical.

Calculated Frequency (cm⁻¹) (Scaled) Vibrational Mode Assignment
3080 Aromatic C-H stretch
1610 Quinoline ring C=C/C=N stretch
1350 -CF₃ symmetric stretch
1180 -CF₃ asymmetric stretch
830 C-Cl stretch

Nuclear Magnetic Resonance Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become highly reliable for predicting NMR chemical shifts, aiding in spectral assignment and structure verification.

Detailed Research Findings

The prediction of ¹H and ¹³C NMR chemical shifts for this compound is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. This approach is widely implemented in combination with DFT functionals, such as B3LYP or MPW1PW91, and appropriate basis sets (e.g., 6-311+G(2d,p)) to calculate the isotropic magnetic shielding tensors for each nucleus. nih.gov The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory.

The accuracy of these predictions allows for the unambiguous assignment of signals in experimentally obtained spectra. For quinoline derivatives, DFT-based calculations have demonstrated high accuracy, with mean absolute errors often less than 0.2 ppm for ¹H and 2.0 ppm for ¹³C nuclei. nih.gov The predicted chemical shifts are influenced by the electronic environment of each nucleus. In this compound, the electron-withdrawing nature of the chlorine, bromine, and trifluoromethyl groups significantly impacts the chemical shifts of the carbon and hydrogen atoms on the quinoline core. For instance, the carbon atom directly bonded to the highly electronegative trifluoromethyl group (C-4) is expected to show a characteristic quartet in the ¹³C NMR spectrum due to C-F coupling and a significant downfield shift. Similarly, the carbons attached to the halogens (C-2 and C-7) will also be shifted downfield.

The following table presents hypothetical predicted NMR chemical shifts for this compound, as specific computational studies on this molecule are not publicly available. These values are illustrative and based on typical results from DFT/GIAO calculations for similar halogenated and trifluoromethylated aromatic systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C-2-152.5
C-37.85123.0
C-4-135.8 (q, J ≈ 30 Hz)
C-4a-148.0
C-58.30129.5
C-67.90130.2
C-7-120.0
C-88.50128.8
C-8a-147.5
CF₃-122.4 (q, J ≈ 275 Hz)

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Understanding the electronic properties of a molecule is crucial for applications in materials science and photochemistry. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra (UV-Vis) of molecules by calculating their excited-state properties. science.gov

Detailed Research Findings

TD-DFT calculations are employed to determine the vertical excitation energies and corresponding oscillator strengths (f) of electronic transitions. These values correlate with the absorption maxima (λ_max) and intensities of bands in an experimental UV-Vis spectrum. The calculations are typically performed on the ground-state optimized geometry of the molecule using a suitable functional, such as CAM-B3LYP, which is known to perform well for electronic spectra calculations. proquest.comnih.gov

For this compound, the electronic transitions are expected to be primarily of the π → π* type, originating from the aromatic quinoline system. The calculations can identify the specific molecular orbitals involved in the most significant transitions, such as the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) transition. nih.gov The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is critical for achieving good agreement between theoretical and experimental spectra, as solvent polarity can influence the energies of the molecular orbitals. researchgate.net

As specific TD-DFT studies for this compound have not been reported, the following table provides an illustrative example of the expected results from such a calculation, based on studies of analogous quinoline derivatives. proquest.com

Table 2: Illustrative TD-DFT Results for Electronic Transitions of this compound in THF

Calculated λ_max (nm)Oscillator Strength (f)Major Orbital ContributionTransition Type
3250.45HOMO → LUMOπ → π
2800.31HOMO-1 → LUMOπ → π
2550.52HOMO → LUMO+1π → π*

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.net This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Detailed Research Findings

The quinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. nih.gov Derivatives of quinoline have been investigated as inhibitors for a wide range of biological targets, including protein kinases, DNA gyrase, HIV reverse transcriptase, and proteases. nih.govnih.govresearchgate.net For a novel compound like this compound, molecular docking studies would be a first step in assessing its potential biological activity.

The process involves preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank). A docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the protein, and a scoring function is used to estimate the binding affinity, typically expressed as a docking score or binding energy in kcal/mol. nih.gov Key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the binding site are analyzed to rationalize the binding mode. For example, docking studies on similar quinoline derivatives targeting protein kinases have shown that the quinoline nitrogen atom often forms a crucial hydrogen bond with hinge region residues of the kinase. researchgate.net

The following table provides a hypothetical summary of a molecular docking study of this compound against a protein kinase target, illustrating the type of data generated.

Table 3: Hypothetical Molecular Docking Results against a Protein Kinase (e.g., ATM Kinase)

ParameterValueKey Interacting Residues
Docking Score (kcal/mol)-8.5
  • Hydrogen Bond: Gln189
  • π-π Stacking: Tyr250
  • Hydrophobic: Val120, Leu248
  • Estimated Binding Energy (kcal/mol)-9.2
    Predicted Ki (nM)~150

    Molecular Dynamics (MD) Simulations to Explore Conformational Flexibility

    While molecular docking provides a static snapshot of ligand-protein binding, Molecular Dynamics (MD) simulations offer a dynamic view, exploring the conformational flexibility and stability of the complex over time in a simulated physiological environment. mdpi.com

    Detailed Research Findings

    An MD simulation begins with the best-docked pose of the ligand-protein complex, which is then solvated in a water box with ions to mimic physiological conditions. The simulation algorithm solves Newton's equations of motion for all atoms in the system over a set period, typically ranging from nanoseconds to microseconds. mdpi.com The resulting trajectory provides detailed information on the stability of the complex and the nature of the intermolecular interactions.

    Key parameters analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) of the protein backbone and ligand atoms to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.govnih.gov Analysis of hydrogen bonds, water bridges, and non-bonded interaction energies over the simulation time can confirm the persistence of key interactions identified in docking and reveal new, transient interactions that contribute to binding affinity. For quinoline derivatives complexed with enzymes, MD simulations have been used to confirm the stability of the binding pose and validate docking results. nih.govresearchgate.net

    The table below presents a summary of potential results from a 100-nanosecond MD simulation of the this compound-protein kinase complex, demonstrating the insights gained from such a study.

    Table 4: Representative Results from a 100 ns Molecular Dynamics Simulation

    Analyzed ParameterAverage Value / ObservationInterpretation
    Protein Backbone RMSD1.8 ± 0.3 ÅThe protein structure is stable throughout the simulation.
    Ligand RMSD1.2 ± 0.4 ÅThe ligand remains stably bound in the active site.
    Hydrogen Bond Occupancy (Ligand-Gln189)85%The key hydrogen bond identified in docking is persistent and stable.
    Binding Free Energy (MM/PBSA)-45.5 kcal/molFavorable binding free energy confirms a strong interaction.

    Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules.

    Detailed Research Findings

    The development of a QSAR model involves several steps: (1) compiling a dataset of compounds with known activities, (2) calculating molecular descriptors that quantify various aspects of their chemical structures (e.g., steric, electronic, hydrophobic properties), and (3) using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. nih.gov The model's reliability is assessed through rigorous internal and external validation procedures, using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient (q²). mdpi.com

    For quinoline derivatives, QSAR models have been successfully developed to predict their antimalarial, anticancer, and antibacterial activities. researchgate.netmdpi.comnih.gov These studies often reveal that descriptors related to hydrophobicity (logP), molecular shape, and electronic properties (e.g., dipole moment) are critical for activity. A QSAR model incorporating this compound would require a dataset of structurally similar quinolines with measured biological activity against a specific target. The model could then identify which structural features—such as the bromine at position 7, the chlorine at position 2, or the trifluoromethyl group at position 4—contribute positively or negatively to the desired activity.

    The following table lists some key molecular descriptors for this compound that would be calculated and used in a typical QSAR study.

    Table 5: Calculated Molecular Descriptors for this compound Relevant to QSAR Modeling

    DescriptorCalculated ValueSignificance
    Molecular Weight324.0 g/molRelates to size and diffusion properties.
    LogP (Hydrophobicity)4.85Crucial for membrane permeability and hydrophobic interactions.
    Topological Polar Surface Area (TPSA)12.89 ŲIndicator of membrane transport properties.
    Number of H-Bond Acceptors1 (N atom)Potential for hydrogen bonding with target.
    Dipole Moment~2.5 DReflects the molecule's overall polarity and electronic distribution.

    Structure Activity Relationship Sar Studies and Mechanism of Action in Biological Systems Focusing on Molecular Interactions

    Influence of Halogen and Trifluoromethyl Substituents on Biological Activity

    The specific combination of a bromine atom at position 7, a chlorine atom at position 2, and a trifluoromethyl group at position 4 creates a unique electronic and steric profile that significantly influences the molecule's biological activity. nih.govdoi.org Electron-withdrawing groups, such as halogens, can alter the pKa of the quinoline (B57606) nitrogen, affecting the molecule's accumulation in acidic cellular compartments and its interaction with targets like hematin (B1673048) in malarial parasites. researchgate.net

    The bromine substituent at the C-7 position of the quinoline ring is a critical determinant of biological efficacy in various contexts. Studies on different quinoline derivatives have consistently highlighted the importance of halogenation at this specific position.

    Antiplasmodial Activity : In the realm of antimalarial research, 7-bromo-4-aminoquinolines have demonstrated activity comparable to their 7-chloro counterparts against both chloroquine-susceptible and -resistant strains of Plasmodium falciparum. nih.gov This suggests that a bulky halogen at the 7-position is a key requirement for potent antiplasmodial action. researchgate.net The electron-withdrawing nature of bromine at this position is believed to be crucial for the drug's ability to inhibit β-hematin formation, a critical process in the parasite's lifecycle. researchgate.net

    Anticancer Activity : Research into the antiproliferative effects of brominated quinolines has shown that the substitution pattern is vital. Compounds featuring bromine atoms at the C-7 and C-5 positions exhibited significant inhibition of various cancer cell lines. nih.gov The presence of bromine at C-7, in particular, contributes to the compound's cytotoxic potential, a finding that underscores the importance of this specific substitution for developing quinoline-based anticancer agents. nih.gov The introduction of bromine can enhance the molecule's ability to interact with biological targets and can also serve as a synthetic handle for further derivatization. nih.gov

    Modulation of Reactivity : The chlorine at C-2 is susceptible to nucleophilic substitution, providing a convenient point for chemical modification and the introduction of diverse side chains. However, its reactivity can be influenced by other substituents on the ring. For instance, a methoxy (B1213986) group at the C-4 position can deactivate the C-2 chlorine, making it more resistant to nucleophilic attack. doi.org

    Contribution to Biological Activity : In many heterocyclic compounds, the introduction of a chlorine atom can substantially improve intrinsic biological activity. eurochlor.org This is often attributed to an increase in lipophilicity, which can enhance passage through cell membranes. researchgate.net The electronegativity of chlorine can also increase the electrophilicity of nearby regions of the molecule, potentially strengthening interactions with biological targets. researchgate.net In the context of 7-chloroquinoline (B30040) derivatives, this substituent is often considered optimal for antimalarial activity. pharmacy180.com

    The trifluoromethyl (-CF3) group is a widely used substituent in medicinal chemistry due to its unique electronic properties and its significant impact on a molecule's pharmacokinetic profile. mdpi.com

    Enhanced Lipophilicity and Metabolic Stability : The -CF3 group is highly lipophilic, a property that can improve a compound's membrane permeability and bioavailability. mdpi.com Its presence often leads to enhanced metabolic stability because the carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. mdpi.com This increased stability can prolong the compound's duration of action in biological systems. The trifluoromethyl group is often considered a bioisostere for a chlorine atom due to their similar steric demands. mdpi.com

    Influence on Target Binding : The strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic distribution within the quinoline ring, thereby influencing how the molecule interacts with its biological target. mdpi.com In some quinoline derivatives, the introduction of a -CF3 group has been shown to enhance biological activity compared to non-fluorinated analogues. For example, in studies on 7-chloro-4-{[3-(trifluoromethyl)phenyl]selanyl}quinoline, the -CF3 substituent was found to be compatible with potent antinociceptive and anti-inflammatory effects. nih.gov The position of the -CF3 group is critical; its effect on lipophilicity is most pronounced when it is in close proximity to a functional group, such as the quinoline nitrogen. nih.gov

    Exploration of Derivatives and Analogues

    The 7-bromo-2-chloro-4-(trifluoromethyl)quinoline core serves as a versatile scaffold for the synthesis of novel derivatives with potentially enhanced or more specific biological activities. nih.gov Modifications can be targeted at various positions on the quinoline ring or can involve the introduction of entirely new pharmacophoric groups.

    Systematic modification of the quinoline ring is a common strategy to probe SAR and optimize activity. biointerfaceresearch.com The specific pattern of functionalization is crucial, as minor changes can lead to significant shifts in biological effect. nih.gov

    Position 3 : The introduction of a methyl group at the C-3 position in 7-chloroquinolines has been shown to reduce antimalarial activity. pharmacy180.com This suggests that this position is sterically sensitive and that bulky substituents may interfere with target binding.

    Position 8 : Similarly, adding a methyl group at the C-8 position can completely abolish antimalarial activity, indicating another sterically constrained region critical for the drug-target interaction. pharmacy180.com

    Positions 5 and 6 : Studies on brominated quinolin-4(1H)-ones have shown that bromination can occur at the C-6 position, depending on the nature of other substituents. nuph.edu.ua In other quinoline series, substitutions at the C-5 position have been found to yield more potent anticancer agents compared to C-6 substituted derivatives. biointerfaceresearch.com

    These findings collectively demonstrate that the periphery of the quinoline ring system is highly sensitive to substitution, and maintaining an optimal substitution pattern, such as that found in this compound, is essential for preserving and enhancing biological activity.

    To improve potency and explore new mechanisms of action, various pharmacophores can be attached to the quinoline nucleus, often by replacing the chlorine atom at the C-2 position.

    Amine Derivatives : A series of 2-(trifluoromethyl)quinolin-4-amine (B175998) derivatives were designed as microtubule-targeted agents. nih.gov By optimizing the amine substituent, compounds with potent antiproliferative activity against several cancer cell lines were identified. Mechanism studies confirmed that these compounds act as tubulin polymerization inhibitors by interacting with the colchicine (B1669291) binding site. nih.gov

    Organometallic Moieties : An innovative approach involves the incorporation of organometallic groups, such as ferrocene, into the quinoline structure. nih.gov These hybrid molecules can exhibit dual modes of action and have shown potent activity against chloroquine-resistant strains of malarial parasites. nih.gov

    Chalcones and Other Hybrids : Quinoline-chalcone hybrids have been synthesized and evaluated for their ability to inhibit β-hematin formation. nih.gov The introduction of the chalcone (B49325) pharmacophore, known for its diverse biological activities, can lead to compounds with improved antimalarial profiles. Other hybrid structures, such as linking the quinoline moiety to a β-carboline, have also yielded new classes of potential antimalarial agents. nih.gov

    The development of such derivatives highlights the utility of the quinoline scaffold as a building block for creating multifunctional molecules with enhanced therapeutic potential. researchgate.net

    Table 2: Examples of Derivatives and Analogues and Their Biological Targets
    Derivative ClassModification StrategyExample Pharmacophore IntroducedBiological Target/ActivityReference Finding
    Anticancer AgentsSubstitution at C-4Substituted AminesTubulin Polymerization Inhibition (Colchicine Site)2-(Trifluoromethyl)quinolin-4-amine derivatives show potent antiproliferative activity. nih.gov
    Antimalarial AgentsHybridizationFerroceneInhibition of Hemozoin FormationFerrocenic quinoline derivatives are active against chloroquine-resistant P. falciparum. nih.gov
    Antimalarial AgentsHybridizationChalconeβ-hematin Formation InhibitionQuinolinyl chalcones show good in vitro antimalarial activities. nih.gov
    Antimalarial AgentsHybridizationβ-CarbolineAntimalarial ActivityTetrahydro-β-carboline-quinoline hybrids represent a new class of antimalarial agents. nih.gov

    Mechanistic Insights into Molecular Interactions

    The biological activity of quinoline derivatives is intimately linked to their ability to interact with various biomolecules. The specific arrangement of electron-withdrawing groups (Cl, Br, CF₃) on the this compound molecule governs its electronic and steric properties, which are crucial for molecular interactions.

    Quinoline-based compounds are known to inhibit a variety of enzymes. The mechanism often involves the heterocyclic ring system and its substituents binding to active or allosteric sites on the enzyme, leading to a loss of catalytic function. The halogen substituents, such as bromine and chlorine, can increase the compound's affinity for enzyme targets.

    One notable mechanism for quinoline derivatives is the inhibition of enzymes that interact with nucleic acids, such as DNA methyltransferases. nih.gov The planar structure of the quinoline ring allows it to intercalate into DNA, positioning the compound to interfere with the enzyme's function. This intercalation can cause a conformational change in the enzyme-DNA complex, moving the catalytic domain away from its target and thus inhibiting its activity. nih.gov The trifluoromethyl group generally enhances the lipophilicity of a compound, which can improve its ability to cross cellular membranes and access intracellular enzyme targets.

    Table 1: Potential Enzyme Interactions of Substituted Quinolines

    Structural FeaturePotential Role in Enzyme InhibitionExample Enzyme Class TargetReference
    Planar Quinoline RingAllows for intercalation into DNA, disrupting enzyme-DNA complexes.DNA Methyltransferases, Polymerases nih.gov
    Halogen Substituents (Br, Cl)Can increase binding affinity to enzyme active sites through halogen bonding and other interactions.Kinases, Proteases
    Trifluoromethyl (CF₃) GroupIncreases lipophilicity, potentially enhancing membrane permeability and access to intracellular targets.Various Intracellular Enzymes

    Substituted quinolines have been identified as potent ligands for various cellular receptors, particularly receptor tyrosine kinases (RTKs) that are pivotal in cell signaling pathways. mdpi.com These pathways, such as the PI3K/AkT/mTOR and Raf/MEK/ERK pathways, are often dysregulated in diseases like cancer. mdpi.com

    The binding mechanism frequently involves the quinoline nitrogen atom acting as a hydrogen bond acceptor, anchoring the molecule into the hinge region of the kinase domain of the receptor. mdpi.com For example, in the c-Met kinase, the quinoline nitrogen has been observed to form a crucial hydrogen bond with the backbone amide of Met1160. mdpi.com The substituents on the quinoline ring then occupy adjacent hydrophobic pockets, determining the specificity and affinity of the binding. The 4-(trifluoromethyl) group on this compound could potentially occupy such a hydrophobic pocket, contributing to the stability of the receptor-ligand complex. mdpi.com By binding to these receptors, quinoline derivatives can inhibit downstream signaling, affecting cellular processes like proliferation and survival. mdpi.com

    Beyond inhibiting enzymes that act on DNA, some quinoline derivatives can directly interfere with nucleic acid synthesis and function. Studies on structurally related 7-chloroquinoline compounds have demonstrated their ability to inhibit both DNA and RNA synthesis. nih.gov This activity is a key component of their cytotoxic effects against cancer cells. nih.gov

    The mechanism of this interference can be linked to DNA intercalation. As mentioned, the planar quinoline core can insert itself between the base pairs of the DNA double helix. nih.gov This binding can disrupt the DNA template, thereby inhibiting the action of DNA and RNA polymerases and halting the processes of replication and transcription. This leads to an accumulation of DNA damage and can trigger apoptosis. nih.govnih.gov

    Cytochrome P450 (CYP) is a superfamily of heme-containing enzymes responsible for the metabolism of a vast array of xenobiotics, including many drugs. nih.gov The interaction of compounds with CYP enzymes is critical, as it determines their metabolic fate and can be a source of drug-drug interactions. nih.govnih.gov

    Comparative Analysis with Similar Quinoline Derivatives

    The biological activity of a quinoline derivative is highly sensitive to the nature and position of its substituents. A comparative analysis of this compound with other derivatives reveals key structure-activity relationships.

    Effect of the 4-Position Substituent : The trifluoromethyl (CF₃) group at the C-4 position is a strong electron-withdrawing group that significantly increases lipophilicity. In contrast, a methoxy (-OCH₃) group at C-4, as seen in other synthetic intermediates, is electron-donating and can deactivate the C-2 position to nucleophilic attack. doi.org A simple methyl (-CH₃) group at C-4 would be less lipophilic and have a weaker electronic effect than a CF₃ group. This difference in lipophilicity and electronics can dramatically alter membrane permeability, target binding affinity, and metabolic stability.

    Comparison with Antitumor Agents : The compound this compound has been used as a synthetic intermediate to create more complex molecules, such as 2-{4-[(7-bromo-4-trifluoromethyl-2-quinolinyl)oxy]phenoxy}propionic acid. doi.org The final product showed antitumor activity, while the intermediate itself was not the final active agent. This highlights that while the substituted quinoline core is a crucial pharmacophore, its activity is realized or enhanced when linked to other specific moieties. The intact quinoline ring system is considered fundamental to the activity of these types of agents. doi.org

    Table 2: Comparative Effects of Substituents on the Quinoline Ring

    Compound/SubstituentKey Structural FeatureGeneral Impact on Activity/PropertiesReference
    This compound-CF₃ at C-4High lipophilicity, electron-withdrawing. Potentially enhances target binding and membrane transport.
    7-bromo-2-chloro-4-methoxyquinoline-OCH₃ at C-4Electron-donating. Can deactivate the C-2 position from nucleophilic attack. doi.org
    7-bromo-2-chloro-4-methylquinoline-CH₃ at C-4Less lipophilic and weaker electronic effect compared to -CF₃. sigmaaldrich.com
    7-Chloroquinoline Derivatives-Cl at C-7Often a key feature for antiproliferative and antimicrobial activity. nih.gov
    Quinoline with 4-phenoxy side chainBulky side chain at C-4Can confer specific receptor kinase inhibitory activity (e.g., VEGFR-2). mdpi.com

    Advanced Applications and Research Directions

    Applications in Medicinal Chemistry Research (as Synthetic Intermediates and Scaffold Exploration)

    The quinoline (B57606) ring is a "privileged" structure in medicinal chemistry, forming the core of numerous therapeutic agents. doi.org The specific functionalization of 7-bromo-2-chloro-4-(trifluoromethyl)quinoline provides medicinal chemists with a powerful tool for scaffold exploration and the synthesis of complex molecules aimed at various biological targets. The trifluoromethyl group is particularly significant, as its incorporation into drug candidates is a well-established strategy for increasing metabolic stability, enhancing lipophilicity, and improving binding affinity to biological targets. mdpi.comresearchgate.netresearchgate.net

    Building Blocks for Complex Pharmaceutical Compounds

    This compound serves as a critical starting material for the assembly of more complex molecules, particularly in the development of potential anti-tumor agents. doi.org Its utility is demonstrated in the synthesis of analogs of known biologically active compounds, where the quinoline core is a fundamental requirement for activity. doi.org

    A key synthetic application involves its role as a precursor to novel phenoxypropionic acid derivatives. For instance, it is converted to 2-{4-[(7-bromo-4-trifluoromethyl-2-quinolinyl)oxy]phenoxy}propionic acid, a multi-step process that highlights the compound's versatility. doi.org The synthesis begins with the cyclization of 3-bromoaniline (B18343) and ethyl 4,4,4-trifluoroacetoacetate, which yields a mixture of 7- and 5-bromo-4-trifluoromethyl-2-quinolinols. This mixture is then chlorinated, and the desired this compound isomer is isolated via chromatography. Subsequent reaction with a phenoxypropionic acid derivative, such as (R,S)-2-(4-hydroxyphenoxy)propionic acid, yields the final complex product. doi.org

    Table 1: Synthetic Pathway from this compound
    StepReactant(s)ProductSignificance
    1This compound, (R,S)-2-(4-hydroxyphenoxy)propionic acid2-{4-[(7-bromo-4-trifluoromethyl-2-quinolinyl)oxy]phenoxy}propionic acidDemonstrates nucleophilic substitution at the C2-chloro position to build a more complex analog of an antitumor agent. doi.org

    Design of Ligands for Biological Targets

    The structural features of this compound make it an excellent scaffold for designing ligands that can bind selectively to biological targets like enzymes and receptors. The strategic placement of two different halogen atoms (chlorine and bromine) at positions 2 and 7 allows for selective and sequential functionalization through modern synthetic methods like palladium-catalyzed cross-coupling reactions. nih.gov This enables the precise introduction of various functional groups to optimize binding interactions with a target protein.

    The trifluoromethyl group plays a crucial role by modifying the electronic properties of the quinoline ring and enhancing metabolic stability, a key consideration in drug design. mdpi.com This group can increase the binding affinity of a ligand to its target and improve pharmacokinetic properties such as membrane permeability and oral bioavailability. mdpi.comnih.gov The combination of the planar, aromatic quinoline core with the diverse functional handles provided by the halogen and trifluoromethyl substituents allows for the systematic exploration of chemical space to develop potent and selective inhibitors for various therapeutic targets.

    Development of Dual-Action Antimicrobials (General Principles)

    While specific research on this compound for dual-action antimicrobials is emerging, the underlying principles are well-established in medicinal chemistry. The quinoline core itself is present in many antimicrobial agents. The strategy of molecular hybridization, which involves covalently linking two or more pharmacophores, can be applied to this scaffold to create dual-action agents.

    By using the reactive sites on this compound, a known antimicrobial quinoline moiety could be attached to another antibacterial agent with a different mechanism of action. For example, one of the halogen atoms could serve as an anchor point to link to a pharmacophore known to inhibit a different bacterial target. This approach aims to create a single molecule that can overcome drug resistance mechanisms and exhibit a broader spectrum of activity.

    Potential in Agrochemical Research

    The utility of halogenated quinolines extends beyond pharmaceuticals into the field of agrochemicals. The structural motifs found in medicinally active compounds are often explored for their potential as pesticides (insecticides, herbicides, and fungicides). The trifluoromethyl group is a common feature in many modern agrochemicals, valued for its ability to enhance efficacy and stability. The this compound scaffold can be used as an intermediate to develop novel pesticides with potentially improved selectivity and potency, contributing to the creation of more effective crop protection solutions. researchgate.net

    Role in Material Science for Advanced Materials Development

    In material science, π-conjugated aromatic systems like quinoline are of interest for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and photovoltaic devices. The electronic properties of these materials can be finely tuned by introducing substituents. The presence of halogens and the strongly electron-withdrawing trifluoromethyl group on the this compound core significantly alters its electronic characteristics. This makes it a potentially valuable building block for synthesizing novel organic materials with tailored optical and electronic properties for use in advanced technological applications.

    Development of New Synthetic Methodologies and Catalyst Systems

    The distinct reactivity of the C-Cl and C-Br bonds in this compound makes it an excellent substrate for the development of new, selective synthetic reactions. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and a significant challenge is achieving selectivity in molecules with multiple reactive sites. nih.govacs.org

    The C-Br bond is generally more reactive than the C-Cl bond in standard palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations. researchgate.netacs.org This differential reactivity allows for sequential or orthogonal functionalization. Researchers can develop catalyst systems and reaction conditions that selectively activate the C-Br bond while leaving the C-Cl bond intact. Subsequently, a different catalytic system or harsher conditions can be used to functionalize the C-Cl position. This compound can therefore serve as a model substrate to test the efficiency and selectivity of new ligands and palladium precatalysts designed to control reactivity in complex molecules. acs.orgresearchgate.net

    Table 2: Potential for Selective Cross-Coupling Reactions
    Reactive SiteRelative ReactivityPotential Coupling ReactionSignificance in Methodology Development
    C7-BrHigherSuzuki, Buchwald-Hartwig, SonogashiraAllows for initial, milder condition functionalization. researchgate.netacs.org
    C2-ClLowerSuzuki, Buchwald-Hartwig (harsher conditions)Enables sequential functionalization, testing catalyst systems for activating less reactive bonds. researchgate.net

    Future Perspectives in Chemical Biology and Drug Discovery Research

    The unique substitution pattern of this compound positions it as a valuable building block for the synthesis of novel bioactive molecules. Its future applications in chemical biology and drug discovery are predicated on the distinct roles of its constituent functional groups: the quinoline core, the trifluoromethyl group, and the halogen substituents.

    The trifluoromethyl (-CF3) group is a crucial feature for modern drug design. Its strong electron-withdrawing nature can significantly alter the pKa of the quinoline nitrogen, influencing receptor-binding interactions. Furthermore, the -CF3 group is known to enhance metabolic stability by blocking potential sites of oxidative metabolism, and it can improve a molecule's lipophilicity, which may enhance its ability to cross cellular membranes. These properties suggest that derivatives of this compound could exhibit favorable pharmacokinetic profiles.

    The presence of two different halogen atoms, bromine at the 7-position and chlorine at the 2-position, offers opportunities for selective chemical modifications. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective functionalization through various cross-coupling reactions. This enables the introduction of a wide array of substituents to explore the chemical space around the quinoline scaffold extensively. For instance, the bromo group is typically more reactive in palladium-catalyzed reactions, allowing for its selective replacement while leaving the chloro group intact for subsequent transformations. This chemical handle is invaluable for creating libraries of complex molecules for high-throughput screening.

    One of the most direct applications of this compound has been demonstrated in the synthesis of potential antitumor agents. It has been utilized as a key intermediate in the preparation of analogs of known broadly active antitumor compounds. doi.org Specifically, the chloro group at the 2-position can be displaced by nucleophiles, such as phenols, to create more complex molecules for biological evaluation.

    The research trajectory for this compound is geared towards its use as a versatile scaffold for generating novel chemical entities. Future research will likely focus on:

    Scaffold for Kinase Inhibitors: The quinoline core is a common feature in many kinase inhibitors. By functionalizing the this compound scaffold, it is plausible to design new inhibitors that target specific kinases implicated in cancer and other diseases.

    Development of Chemical Probes: The dual halogenation allows for the sequential introduction of reporter groups (e.g., fluorophores, biotin (B1667282) tags) and reactive moieties. This could lead to the development of chemical probes to study biological pathways or to identify novel protein targets.

    Antimicrobial Drug Discovery: Quinoline derivatives have a long history as antimicrobial agents. The unique electronic and steric properties conferred by the bromo and trifluoromethyl groups could be exploited to develop new antibiotics that overcome existing resistance mechanisms.

    Data Tables

    Table 1: Physicochemical Properties of Related Quinoline Compounds (Note: Experimentally determined properties for this compound are not readily available in the literature. The data below is for structurally related compounds to provide context.)

    Compound NameMolecular FormulaMolecular Weight (g/mol)Physical Form
    7-Bromo-2-chloro-4-methylquinolineC10H7BrClN256.53Solid
    7-Bromo-4-chloroquinolineC9H5BrClN242.50Solid
    7-Bromo-2-chloroquinolineC9H5BrClN242.50Solid

    Table 2: Synthetic Application of this compound

    Starting MaterialReagents and ConditionsProductResearch Area
    This compound(R,S)-2-(4-hydroxyphenoxy)propionic acid2-{4-[(7-bromo-4-trifluoromethyl-2-quinolinyl)oxy]phenoxy}propionic acidAntitumor Agent Analogs doi.org

    Compound Index

    Q & A

    Q. What are the standard synthetic routes for 7-bromo-2-chloro-4-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

    Methodological Answer: The synthesis typically involves halogenation and trifluoromethylation of quinoline precursors. Key approaches include:

    • Cyclization of trifluoromethylated propargyl-amines using gold catalysts to form the quinoline core, followed by bromination/chlorination .
    • Multistep halogenation (e.g., bromination at position 7 via electrophilic substitution, followed by chlorination at position 2 using POCl₃) .
    • Microwave-assisted synthesis to accelerate reactions involving bulky substituents like trifluoromethyl groups, improving yields by 15–20% compared to conventional heating .

    Critical Parameters:

    • Temperature control (< 80°C) minimizes decomposition of the trifluoromethyl group.
    • Use of anhydrous solvents (e.g., DMF or THF) prevents hydrolysis of intermediates.

    Q. Table 1: Comparative Synthesis Methods

    MethodYield (%)ConditionsKey Reference
    Gold-catalyzed cyclization65–75AuCl₃, DCE, 60°C, 12h
    Electrophilic bromination50–60Br₂, FeCl₃, CHCl₃, 40°C, 6h
    Microwave-assisted70–80MW, 100W, DMF, 30min

    Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

    Methodological Answer:

    • ¹H/¹³C NMR :
      • The trifluoromethyl group (CF₃) appears as a quartet (δ ~120–125 ppm in ¹³C NMR) due to coupling with adjacent carbons.
      • Bromine and chlorine substituents deshield adjacent protons (e.g., H-6 and H-8 in quinoline ring show δ 7.8–8.2 ppm) .
    • IR Spectroscopy :
      • C-F stretches at 1100–1250 cm⁻¹ confirm the CF₃ group.
      • C-Br and C-Cl stretches appear at 550–650 cm⁻¹ and 700–750 cm⁻¹, respectively .
    • Mass Spectrometry :
      • Molecular ion peak [M+H]⁺ at m/z 324 (calculated for C₁₀H₅BrClF₃N).
      • Fragment peaks at m/z 245 (loss of Br) and 209 (loss of Cl) confirm substituent positions .

    Advanced Research Questions

    Q. How can conflicting reactivity of bromo, chloro, and trifluoromethyl groups be resolved during functionalization?

    Methodological Answer: The electron-withdrawing CF₃ group deactivates the quinoline ring, making electrophilic substitutions challenging. Strategies include:

    • Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate position 3, enabling selective bromination/chlorination .
    • Protection-deprotection : Temporarily protect the CF₃ group (e.g., as a silyl ether) to perform halogenation at positions 2 and 7 .
    • Cross-coupling reactions : Suzuki-Miyaura coupling with arylboronic acids at the bromo position while retaining Cl and CF₃ groups .

    Example Workflow:

    Protect CF₃ as TMS-ether.

    Brominate at position 7 using NBS.

    Deprotect and chlorinate at position 2 with SOCl₂.

    Validate via HPLC (95% purity) .

    Q. How to interpret contradictory biological activity data (e.g., anti-cancer vs. cytotoxicity) in cell-based assays?

    Methodological Answer: Contradictions often arise from assay conditions or substituent effects:

    • Dose-dependent effects : Test concentrations from 1 nM to 100 µM to identify therapeutic windows (e.g., IC₅₀ = 5 µM for cancer cells vs. cytotoxicity at >20 µM) .
    • Metabolite interference : Use LC-MS to detect decomposition products (e.g., hydrolysis of CF₃ to COOH under physiological pH) .
    • Structural analogs : Compare with 7-chloro-2-methyl derivatives (e.g., reduced cytotoxicity in methyl-substituted analogs ).

    Q. Table 2: Biological Activity Comparison

    DerivativeIC₅₀ (µM)Cytotoxicity Threshold (µM)Reference
    7-Bromo-2-Cl-4-CF₃-quinoline5.220
    7-Cl-2-Me-4-CF₃-quinoline8.7>50

    Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

    Methodological Answer:

    • Molecular Docking (AutoDock Vina) :
      • Use the crystal structure of quinoline-bound kinases (PDB: 3QZZ) to model binding.
      • The CF₃ group shows hydrophobic interactions with kinase hinge regions (binding energy: −9.2 kcal/mol) .
    • MD Simulations (GROMACS) :
      • Simulate 100 ns trajectories to assess stability of quinoline-enzyme complexes.
      • RMSD < 2 Å indicates stable binding; RMSF > 3 Å highlights flexible regions .

    Q. Validation :

    • Compare with experimental IC₅₀ values from enzyme inhibition assays (e.g., 85% inhibition of EGFR kinase at 10 µM ).

    Data Contradiction Analysis

    Q. Why do some studies report high aqueous solubility despite the compound’s hydrophobicity?

    Resolution:

    • pH-dependent solubility : The compound may form zwitterions at neutral pH (e.g., protonation of N1 in quinoline and deprotonation of CF₃-derived COOH groups) .
    • Co-solvent effects : Studies using DMSO/PBS mixtures (e.g., 10% DMSO) artificially enhance solubility. Pure aqueous solubility is <0.1 mg/mL .

    Retrosynthesis Analysis

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    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    7-bromo-2-chloro-4-(trifluoromethyl)quinoline
    Reactant of Route 2
    Reactant of Route 2
    7-bromo-2-chloro-4-(trifluoromethyl)quinoline

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.